2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyridine with 4-methyl-5-(methylthio)-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the triazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The triazole moiety can interact with metal ions or other biomolecules, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4,6-Dichloro-2-(methylthio)pyrimidine: Another related compound with a pyrimidine ring and similar substituents.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole and pyridine ring and exhibit similar biological activities.
Uniqueness
2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8Cl2N4S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
2,6-dichloro-4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8Cl2N4S/c1-15-8(13-14-9(15)16-2)5-3-6(10)12-7(11)4-5/h3-4H,1-2H3 |
InChI Key |
IJCIPEHBUDIJRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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